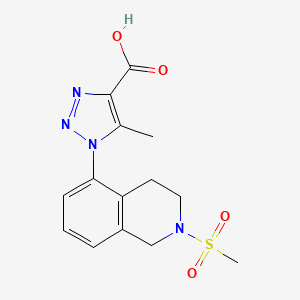

1-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

描述

1-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core fused with a tetrahydroisoquinoline moiety. Its molecular formula is C₁₄H₁₆N₄O₄S, with a methanesulfonyl (-SO₂CH₃) group at the 2-position of the tetrahydroisoquinoline ring and a carboxylic acid (-COOH) substituent at the 4-position of the triazole ring .

Key structural attributes:

- Triazole ring: Contributes to hydrogen bonding and π-π stacking interactions.

- Tetrahydroisoquinoline: Enhances rigidity and may influence bioavailability.

- Methanesulfonyl group: Modulates electronic properties and improves target specificity.

属性

IUPAC Name |

5-methyl-1-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-5-yl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c1-9-13(14(19)20)15-16-18(9)12-5-3-4-10-8-17(23(2,21)22)7-6-11(10)12/h3-5H,6-8H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUROTHUIYNHBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)S(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301111285 | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-[1,2,3,4-tetrahydro-2-(methylsulfonyl)-5-isoquinolinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301111285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306604-91-0 | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-[1,2,3,4-tetrahydro-2-(methylsulfonyl)-5-isoquinolinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306604-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-[1,2,3,4-tetrahydro-2-(methylsulfonyl)-5-isoquinolinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301111285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Overview

1-(2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1306604-91-0) is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features which may contribute to its efficacy in various biological contexts.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. The triazole moiety is particularly known for its activity against a range of pathogens including bacteria and fungi.

Case Study Example:

A study conducted on a series of triazole derivatives demonstrated that modifications at the 5-position significantly enhanced antifungal activity against Candida albicans and Aspergillus species. The presence of the methanesulfonyl group in this compound may enhance solubility and bioavailability, contributing to its antimicrobial efficacy.

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines through the modulation of specific signaling pathways.

Research Findings:

In vitro studies showed that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549). Mechanistic studies revealed that it could activate caspase pathways leading to programmed cell death.

The mechanism of action of this compound is believed to involve:

- Enzyme Inhibition: The triazole ring may interact with enzymes involved in nucleic acid synthesis or metabolism.

- Receptor Modulation: Potential binding to specific receptors that mediate cellular responses to growth factors or cytokines.

- Oxidative Stress Induction: The compound may induce oxidative stress in cancer cells, leading to apoptosis.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Compound A | Structure A | Moderate | Low |

| Compound B | Structure B | High | Moderate |

| Target Compound | Target Structure | High | High |

相似化合物的比较

5-Methyl-1-[2-(Propane-2-Sulfonyl)-1,2,3,4-Tetrahydroisoquinolin-5-yl]-1H-1,2,3-Triazole-4-Carboxylic Acid

- Molecular Formula : C₁₆H₂₀N₄O₄S

- Key Difference : Replacement of methanesulfonyl (-SO₂CH₃) with propane-2-sulfonyl (-SO₂C₃H₇).

- Impact :

- Increased lipophilicity due to the larger alkyl chain (logP increased by ~0.5).

- Reduced solubility in aqueous media compared to the parent compound.

- Biological Relevance : Propane-2-sulfonyl analogs may exhibit enhanced membrane permeability but lower specificity in enzyme inhibition due to steric bulk .

Analogs with Carbamoyl Substituents

1-[2-(Ethylcarbamoyl)-1,2,3,4-Tetrahydroisoquinolin-5-yl]-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid

- Molecular Formula : C₁₆H₁₉N₅O₃

- Key Difference : Methanesulfonyl replaced with ethylcarbamoyl (-CONHCH₂CH₃).

- Impact: Loss of sulfonyl’s electron-withdrawing effect, altering electronic distribution. Biological Relevance: Carbamoyl analogs may show reduced potency in targets requiring sulfonyl-mediated interactions (e.g., tyrosine phosphatase inhibition) .

Triazole-Carboxylic Acid Derivatives with Aromatic Substituents

1-(5-Chloro-2-Methoxyphenyl)-5-(Methoxymethyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

- Molecular Formula : C₁₂H₁₂ClN₃O₄

- Key Difference: Tetrahydroisoquinoline replaced with a substituted phenyl group.

- Chloro and methoxy substituents enhance halogen bonding and hydrophobic interactions. Biological Relevance: Such derivatives are often explored for antimicrobial or anticancer activity but lack the sulfonyl group’s specificity-enhancing effects .

Structure-Activity Relationship (SAR) Insights

- Sulfonyl vs. Amide Linkages : Sulfonyl-containing triazole analogs (e.g., the target compound) demonstrate higher target specificity compared to amide-linked analogs. For example, sulfonyl-linked 1,2,3-triazoles showed 10-fold greater selectivity in kinase inhibition assays than carbonyl amide variants .

- Substituent Position : The 5-methyl group on the triazole ring enhances metabolic stability by sterically blocking cytochrome P450-mediated oxidation .

- Carboxylic Acid Role : The -COOH group improves solubility and enables salt formation, critical for pharmacokinetic optimization.

Comparative Data Table

Research Findings and Implications

- Target Specificity : The methanesulfonyl group in the target compound likely enhances specificity for sulfonamide-sensitive targets, such as carbonic anhydrases or tyrosine phosphatases, compared to carbamoyl or phenyl-substituted analogs .

- Synthetic Feasibility: Multi-component reactions (e.g., azide-alkyne cycloaddition) are commonly employed for triazole synthesis, but the tetrahydroisoquinoline scaffold requires additional steps, increasing synthetic complexity .

准备方法

Synthesis of the 5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid Core

The 1,2,3-triazole-4-carboxylic acid scaffold with a 5-methyl substituent is typically prepared through cycloaddition and subsequent functional group transformations:

Cycloaddition Approach : Arylation of 1,2,3-triazole derivatives is commonly performed via 1,3-dipolar cycloaddition of azides with alkynes or nitriles, yielding triazole rings substituted at the 1-position. For instance, aryl azides react with ethyl acetoacetate to yield 5-methyl-1H-1,2,3-triazole-4-carboxylic acids after hydrolysis.

Carboxylation Step : The carboxylic acid group at the 4-position can be introduced by lithiation of a halogenated or silylated triazole intermediate followed by carbonation with carbon dioxide. This method involves:

Methylation : Methylation at the 1-position of the triazole ring is achieved by reacting 1H-1,2,3-triazole with methylating agents such as methyl iodide in the presence of base, often under controlled temperature conditions (0–80 °C) to afford 1-methyl-1H-1,2,3-triazole derivatives.

Preparation of the 2-Methanesulfonyl-1,2,3,4-Tetrahydroisoquinoline Moiety

The tetrahydroisoquinoline ring substituted with a methanesulfonyl group at the 2-position is synthesized through sulfonylation of the tetrahydroisoquinoline core:

Tetrahydroisoquinoline Formation : The tetrahydroisoquinoline skeleton is typically prepared via Pictet-Spengler or related cyclization reactions starting from phenylethylamine derivatives.

Methanesulfonylation : Introduction of the methanesulfonyl group (-SO2CH3) is performed by reacting the tetrahydroisoquinoline nitrogen or carbon center with methanesulfonyl chloride or methanesulfonylating reagents under basic conditions to afford the sulfonylated intermediate. This step requires careful control of reaction conditions to avoid over-sulfonylation or side reactions.

Coupling of the Tetrahydroisoquinoline and Triazole Fragments

The final assembly involves linking the 2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline fragment to the 5-methyl-1H-1,2,3-triazole-4-carboxylic acid:

Amide Bond Formation : The carboxylic acid group on the triazole ring is activated (e.g., converted to acid chloride using thionyl chloride (SOCl2)) and then coupled with the amine group on the tetrahydroisoquinoline ring to form an amide linkage. Activation methods include carbodiimide coupling agents such as 1,1'-carbonyldiimidazole (CDI) or 1,3-dicyclohexylcarbodiimide (DCC) in the presence of additives like 1-hydroxybenzotriazole (HOBt) to enhance efficiency and reduce side reactions.

Alternative Coupling Strategies : Other methods may involve direct coupling of the acid and amine under peptide coupling conditions or via ester intermediates followed by aminolysis.

Purification and Characterization

Purification : Crude products are purified by crystallization, chromatography, or extraction techniques. For example, crystallization from solvents at low temperatures (−5 to 5 °C) is used to isolate pure acid forms.

Characterization : The final compound is characterized by spectroscopic methods (NMR, IR, MS) and chromatographic purity analysis.

Summary Table of Preparation Steps

Research Findings and Notes

The lithiation-carboxylation sequence is a reliable method for regioselective functionalization of the triazole ring, allowing introduction of the carboxylic acid at the 4-position with a methyl group at the 5-position.

Sulfonylation reactions require mild conditions to prevent degradation of the tetrahydroisoquinoline ring; methanesulfonyl chloride is preferred for introducing the methanesulfonyl group at the 2-position.

Coupling efficiency between the triazole acid and tetrahydroisoquinoline amine is enhanced by using carbodiimide-based coupling agents with additives like HOBt to suppress side reactions and racemization.

The overall synthetic route is modular, allowing variation in substitution patterns on both the triazole and isoquinoline rings for structure-activity relationship studies.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 1-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step procedures:

- Step 1 : Formation of the tetrahydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions, followed by sulfonylation using methanesulfonyl chloride.

- Step 2 : Triazole ring construction via copper-catalyzed azide-alkyne cycloaddition (CuAAC), with subsequent methylation at the 5-position.

- Step 3 : Carboxylic acid functionalization through hydrolysis of ester precursors under acidic or basic conditions.

- Example: Similar triazole-carboxylic acid syntheses employ reflux with acetic acid and sodium acetate for cyclization .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the triazole and sulfonyl group placement.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.

- Infrared Spectroscopy (IR) : Identification of carboxylic acid (-COOH) and sulfonyl (-SO₂) functional groups.

- X-ray Crystallography : For unambiguous structural confirmation (if crystalline).

- Reference: Molecular formula and structural data for related tetrahydroisoquinoline derivatives can be cross-verified using SMILES/InChi strings .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reaction design for this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways for sulfonylation and triazole formation.

- Machine Learning : Train models on reaction databases to identify optimal catalysts, solvents, and temperatures.

- Feedback Loops : Integrate experimental data (e.g., yields, byproducts) into computational workflows for iterative refinement.

- Reference: ICReDD’s approach combines computation, information science, and experimentation to accelerate reaction discovery .

Q. What strategies are used to evaluate the compound’s biological activity and target selectivity?

- Methodological Answer :

- In Vitro Assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or calorimetry.

- Cellular Models : Test cytotoxicity and mechanistic effects in cancer or microbial cell lines.

- SAR Studies : Modify the methanesulfonyl or triazole-methyl groups to assess impact on potency and selectivity.

- Reference: Similar triazole derivatives are evaluated for anticancer and antimicrobial activity using standardized protocols .

Q. How can researchers address stability challenges during storage and handling?

- Methodological Answer :

- Stress Testing : Expose the compound to heat (40–60°C), light (UV/vis), and varying pH to identify degradation pathways.

- Analytical Monitoring : Use HPLC or TLC to track purity over time.

- Storage Conditions : Store at -20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the sulfonyl group.

- Reference: Stability studies for analogous compounds recommend controlled humidity and inert atmospheres .

Q. How to resolve contradictions in reported biological data across studies?

- Methodological Answer :

- Comparative Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations) to identify variables affecting outcomes.

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized protocols.

- Orthogonal Validation : Confirm activity using multiple assays (e.g., SPR, Western blot).

- Reference: Comparative methodologies in pharmacological studies emphasize reproducibility and variable control .

Q. What structural modifications enhance pharmacokinetic properties (e.g., solubility, bioavailability)?

- Methodological Answer :

- Prodrug Design : Convert the carboxylic acid to esters or amides for improved membrane permeability.

- Lipophilicity Tuning : Introduce fluorine atoms (e.g., trifluoromethyl groups) to balance solubility and bioavailability.

- Salt Formation : Prepare sodium or potassium salts to enhance aqueous solubility.

- Reference: Trifluoromethyl-substituted triazoles demonstrate enhanced lipophilicity and activity in medicinal chemistry studies .

Q. Which advanced analytical techniques ensure purity and quantification in complex matrices?

- Methodological Answer :

- LC-MS/MS : Quantify trace impurities and metabolites with high sensitivity.

- Chiral HPLC : Resolve enantiomers if stereochemistry is critical.

- Elemental Analysis : Verify purity by comparing experimental vs. theoretical C/H/N/S content.

- Reference: HPLC protocols for isoxazole- and thiazole-carboxylic acids are adaptable for this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。